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Introduction
Acetone-based DNA extraction is a simple, rapid, and cost-effective method for isolating high-

quality DNA from various biological materials, particularly plant tissues that are rich in PCR

inhibitors like polysaccharides and polyphenols.[1][2] This method utilizes acetone to fix the

tissue and precipitate the DNA, effectively removing many common contaminants that can

interfere with downstream molecular biology applications such as PCR, real-time PCR, and

sequencing.[1][2][3] The protocol is advantageous in its use of less toxic reagents compared to

traditional methods involving phenol and chloroform.

The principle behind acetone precipitation of DNA lies in altering the polarity of the solution.

DNA is a polar molecule and is soluble in aqueous solutions due to the hydration shell formed

by water molecules around the negatively charged phosphate backbone.[4][5] Acetone, being a

less polar organic solvent than water, disrupts this hydration shell.[6] In the presence of cations

(typically from salts like sodium acetate), which neutralize the negative charges on the DNA

backbone, the reduced polarity of the acetone-water mixture causes the DNA to become

insoluble and precipitate out of the solution.[5][7]

Quantitative Data Summary
The following table summarizes representative quantitative data obtained from acetone-based

DNA extraction protocols. The data highlights the yield and purity of DNA extracted from
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various plant materials.

Sample
Type

Starting
Material

DNA Yield
(ng/µL)

A260/A280
Ratio

A260/A230
Ratio

Downstrea
m
Application
Success

Sassafras

albidum

(Fresh Leaf)

~6 mg leaf

disk
15.7 ± 2.5 Not Reported Not Reported

Successful

Real-Time

PCR

Sassafras

albidum

(Dried Leaf)

~6 mg leaf

disk
10.9 ± 1.8 Not Reported Not Reported

Successful

Real-Time

PCR

Sassafras

albidum

(Acetone-

fixed)

~6 mg leaf

disk
13.2 ± 3.1 Not Reported Not Reported

Successful

Real-Time

PCR

Various

Woody Plants

(Acetone-

fixed)

Leaf Disks
Varies by

species

Generally

sufficient for

PCR

Generally

sufficient for

PCR

Successful

Real-Time

PCR[1][3]

Note: The A260/A280 ratio is an indicator of DNA purity, with a value of ~1.8 being generally

accepted as "pure" for DNA. The A260/A230 ratio is a secondary measure of purity, with

expected values typically in the range of 2.0-2.2, indicating the absence of organic

contaminants.[8][9]

Experimental Protocols
This section provides a detailed methodology for performing acetone-based DNA extraction,

primarily adapted from protocols successful with recalcitrant plant species.[1][10]

Materials and Reagents
100% Acetone (stored at -20°C)
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1% Sodium Dodecyl Sulfate (SDS) in TE buffer

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)

Nuclease-free water

95% Ethanol (for cleaning)

1.5 mL microcentrifuge tubes

Forceps

Sterile scalpel or cork borer

Micro-pestle or metal rod

Vortexer

Microcentrifuge

Dry block incubator or water bath

Detailed Step-by-Step Protocol
Sample Preparation:

For fresh or frozen leaf tissue, excise a small piece (e.g., a 5 mm disk) using a sterile

scalpel or cork borer.[10]

Place the tissue into a 1.5 mL microcentrifuge tube.

Acetone Fixation:

Add 1 mL of 100% acetone to the tube, ensuring the tissue is fully submerged.[10]

Incubate at room temperature for at least 2 hours. For long-term storage, the acetone can

be replaced periodically until the tissue turns white.[10]

Lysis:
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Using clean forceps, remove the acetone-fixed tissue and allow it to air-dry completely in a

new sterile 1.5 mL microcentrifuge tube.

Add 200 µL of 1% SDS in TE buffer to the dried tissue.[10]

Thoroughly grind the tissue in the SDS solution using a micro-pestle or a sterile metal rod.

[10]

Vortex the tube vigorously.

Incubate the lysate at 90°C for 20 minutes in a dry block incubator or water bath, with

occasional vortexing.[10]

Initial Purification:

Place the tube on ice for 5 minutes and then vortex.[10]

Centrifuge at 14,000 rpm for 5 minutes to pellet the cell debris.[10]

DNA Precipitation:

Carefully transfer the supernatant to a new sterile 1.5 mL microcentrifuge tube.

Add 200 µL of 100% acetone to the supernatant and vortex to mix.[10]

Centrifuge at 6,000 rpm for 1 minute to pellet the DNA.[10]

Carefully decant and discard the supernatant without disturbing the DNA pellet.

Washing and Resuspension:

Optional but recommended: Add 500 µL of 70% ethanol to wash the pellet. Centrifuge at

6,000 rpm for 1 minute and discard the supernatant. This step helps remove residual salts.

Air-dry the pellet for 5-10 minutes to remove any remaining ethanol. Do not over-dry, as

this can make the DNA difficult to dissolve.

Resuspend the DNA pellet in 50-100 µL of nuclease-free water or TE buffer.[10]
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Storage:

The extracted DNA can be quantified using a spectrophotometer and stored at -20°C for

future use.

Visualizations
Experimental Workflow for Acetone-Based DNA
Extraction
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Start: Sample Collection
(e.g., Leaf Tissue)

Acetone Fixation
(Submerge tissue in 100% Acetone)

Cell Lysis
(Grind in 1% SDS, Incubate at 90°C)

Centrifugation (14,000 rpm)
(Pellet Debris)

Transfer Supernatant
(Contains DNA)

DNA Precipitation
(Add 100% Acetone)

Centrifugation (6,000 rpm)
(Pellet DNA)

Wash Pellet
(Optional: 70% Ethanol)

Resuspend DNA
(Nuclease-free water or TE Buffer)

End: Purified DNA
(Ready for downstream applications)

Click to download full resolution via product page

Caption: Workflow of acetone-based DNA extraction.
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Mechanism of Acetone-Based DNA Precipitation

Initial State: Aqueous Solution

Precipitation Process

Final State: DNA Precipitation

Soluble DNA
(Negatively charged phosphate backbone

hydrated by polar water molecules)

1. Addition of Cations (e.g., Na+)
(Neutralize negative charge on DNA backbone)

2. Addition of Acetone
(Reduces solution polarity, disrupts hydration shell)

Insoluble DNA
(Aggregates and precipitates out of solution)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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